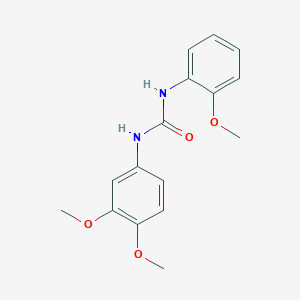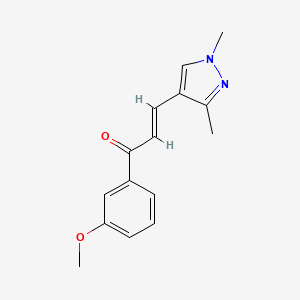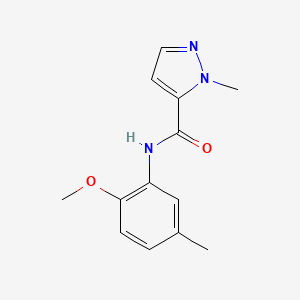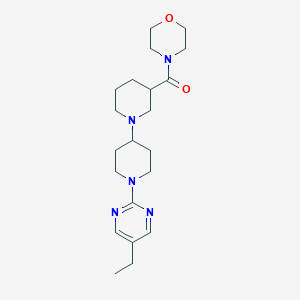![molecular formula C18H25N3O2 B5331776 1-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE](/img/structure/B5331776.png)
1-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound characterized by the presence of piperazine and piperidine rings
準備方法
The synthesis of 1-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides.
Formation of the Piperidine Ring: This step involves cyclization reactions, where the intermediate compounds are treated with suitable reagents to form the piperidine ring.
Final Coupling Reaction: The final step involves coupling the piperazine and piperidine rings with the ethanone moiety, often using carbonylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE can be compared with other similar compounds, such as:
1-{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE: This compound has a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-{4-[(4-ETHYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE:
1-{4-[(4-BENZYLPIPERAZINO)CARBONYL]PIPERIDINO}-1-ETHANONE: The benzyl group introduces additional steric and electronic effects, influencing its behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-15(22)19-9-7-16(8-10-19)18(23)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-6,16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOQXWAWBPXWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Methoxyphenyl)pyrimidin-2-yl]cyanamide](/img/structure/B5331698.png)

![2-{2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE](/img/structure/B5331711.png)
![4-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5331718.png)

![3-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropan-1-amine](/img/structure/B5331722.png)
![3-allyl-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5331729.png)
![N,N-DIETHYL-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5331742.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5331749.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylcyclopropanecarboxamide](/img/structure/B5331751.png)
![4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5331752.png)

![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5331756.png)

